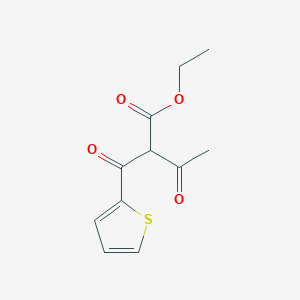

Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate

Übersicht

Beschreibung

Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate: is an organic compound with the molecular formula C11H12O4S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an ester group, a ketone group, and a thiophene ring, making it a versatile molecule in organic synthesis and various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Condensation Reactions: One common method to synthesize ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate involves the condensation of ethyl acetoacetate with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine.

Esterification: Another method involves the esterification of 3-oxo-2-(thiophene-2-carbonyl)butanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate can undergo oxidation reactions to form corresponding carboxylic acids or sulfoxides.

Common Reagents and Conditions:

Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.

Major Products:

Oxidation: Carboxylic acids, sulfoxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its structural features enable the formation of sulfur-containing heterocycles, which are valuable in medicinal chemistry .

Pharmacological Studies

Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts:

- Anti-inflammatory Properties : Studies have shown that this compound may interact with specific molecular targets within biological systems, influencing enzyme activity and receptor binding.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial effects against various pathogens, including E. coli and S. aureus. The compound's minimum inhibitory concentrations (MICs) demonstrate its efficacy compared to standard antibiotics .

Anthelmintic and Cytotoxic Potential

Recent investigations have highlighted the compound's anthelmintic properties, showing effectiveness against parasitic infections. It has been evaluated for its cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy .

Industrial Applications

This compound is also utilized in industrial settings:

- Organic Semiconductors : The compound's unique electronic properties make it suitable for use in organic electronics, including light-emitting diodes (OLEDs).

- Advanced Materials : Its reactivity allows for the development of novel materials with specific functionalities tailored for various applications .

Wirkmechanismus

The mechanism of action of ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The thiophene ring can undergo π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-oxo-2-(furan-2-carbonyl)butanoate: Similar structure but contains a furan ring instead of a thiophene ring.

Ethyl 3-oxo-2-(pyridine-2-carbonyl)butanoate: Contains a pyridine ring, which imparts different electronic properties compared to the thiophene ring.

Ethyl 3-oxo-2-(benzene-2-carbonyl)butanoate: Contains a benzene ring, leading to different reactivity and stability.

Uniqueness: Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of sulfur-containing heterocycles and pharmaceuticals .

Biologische Aktivität

Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by a molecular formula of . The compound features an ester group, a ketone group, and a thiophene ring, which are critical for its biological activity. The structural components allow for various interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The presence of the ester and ketone groups facilitates hydrogen bonding and electrostatic interactions, which are essential for binding to biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to antimicrobial and anticancer effects.

- Receptor Modulation : Interaction with specific receptors can modulate various signaling pathways, contributing to its therapeutic potential.

Biological Activities

-

Antimicrobial Activity : this compound exhibits notable antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 0.125 mg/ml S. aureus 0.073 mg/ml Klebsiella pneumoniae 0.109 mg/ml - Anticancer Activity : Preliminary studies indicate that the compound may possess cytotoxic properties against cancer cell lines, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Studies : A study published in Frontiers in Chemistry highlighted the antibacterial efficacy of this compound against multidrug-resistant strains, emphasizing the need for novel antimicrobial agents in light of rising resistance levels .

- Cytotoxicity Assessment : In vitro assays have shown that the compound can induce cell death in certain cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

- Comparative Analysis : Comparative studies with similar thiophene derivatives reveal that structural modifications significantly influence biological activity. For instance, derivatives with additional functional groups often exhibit enhanced potency against specific targets .

Eigenschaften

IUPAC Name |

ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c1-3-15-11(14)9(7(2)12)10(13)8-5-4-6-16-8/h4-6,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURISBRCVITOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384110 | |

| Record name | Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13892-51-8 | |

| Record name | Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.